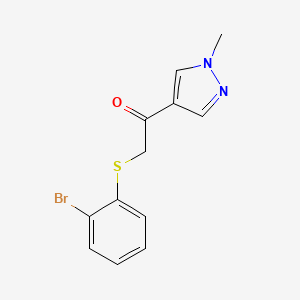![molecular formula C16H26N2O2Si B14905118 (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde](/img/structure/B14905118.png)
(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde is a complex organic compound that belongs to the class of cyclopropane-fused indazoles This compound is characterized by its unique structural features, including a cyclopropane ring fused to an indazole core, and the presence of a trimethylsilyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common approach includes the use of cyclopropanation reactions to introduce the cyclopropane ring, followed by functionalization of the indazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like chromatography and crystallization are used to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides for substitution reactions). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), alcohols (from reduction), and various substituted derivatives (from substitution reactions) .
Applications De Recherche Scientifique
(4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4AS,8AR)-8A-Methyl-1-Oxo-2-[1-(Trimethylsilyl)-2-Propenyl]Decahydro-2-Naphthalenecarbaldehyde
- (4AS,5S)-1,4A-Dimethyl-5-{[2-(Trimethylsilyl)Ethoxy]Methoxy}-4,4A,5,6,7,8-Hexahydro-2(3H)-Naphthalenone
Uniqueness
Compared to similar compounds, (4aS,5aR)-5a-Methyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carbaldehyde stands out due to its unique cyclopropane-fused indazole structure and the presence of a trimethylsilyl group.
Propriétés
Formule moléculaire |
C16H26N2O2Si |
|---|---|
Poids moléculaire |
306.47 g/mol |
Nom IUPAC |
(4aS,5aR)-5a-methyl-1-(2-trimethylsilylethoxymethyl)-4,4a,5,6-tetrahydrocyclopropa[f]indazole-3-carbaldehyde |
InChI |
InChI=1S/C16H26N2O2Si/c1-16-8-12(16)7-13-14(10-19)17-18(15(13)9-16)11-20-5-6-21(2,3)4/h10,12H,5-9,11H2,1-4H3/t12-,16-/m1/s1 |
Clé InChI |
FNQHXXVSRDVZCX-MLGOLLRUSA-N |
SMILES isomérique |
C[C@]12C[C@H]1CC3=C(C2)N(N=C3C=O)COCC[Si](C)(C)C |
SMILES canonique |
CC12CC1CC3=C(C2)N(N=C3C=O)COCC[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(2-Hydroxyethoxy)ethyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2h)-one](/img/structure/B14905036.png)
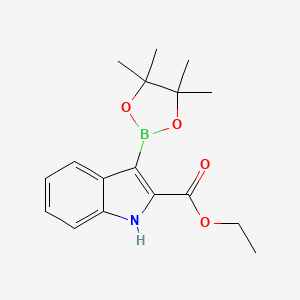
![(4-Bromo-1h-pyrrol-2-yl)(6,7-dihydrothieno[3,2-c]pyridin-5(4h)-yl)methanone](/img/structure/B14905042.png)
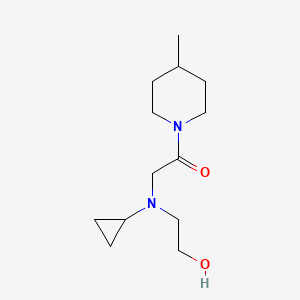
![Methyl 3-oxo-4-propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B14905048.png)
![(2E)-3-[(2-fluorophenyl)amino]-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B14905058.png)
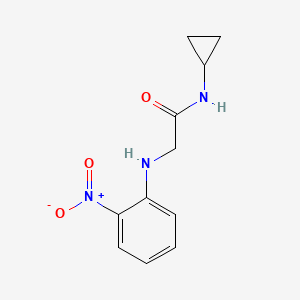

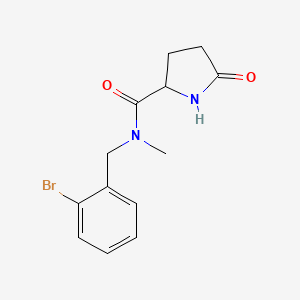


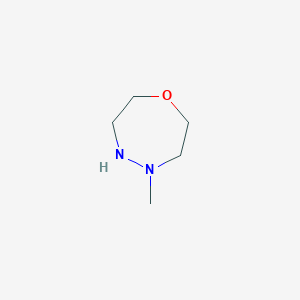
![5-(3-chloro-2-methylphenyl)-2-phenyl-3-(pyridin-3-yl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B14905111.png)
